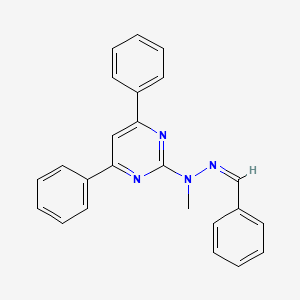![molecular formula C15H19N3O3 B5303201 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMPEP and belongs to the class of psychoactive substances known as research chemicals. DMPEP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied extensively.
作用機序
DMPEP works by inhibiting the reuptake of dopamine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synapse, which can result in enhanced mood, increased motivation, and improved cognitive function. DMPEP has also been shown to have some affinity for the sigma-1 receptor, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEP has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin levels in the brain, which can lead to enhanced mood and motivation. DMPEP has also been shown to improve cognitive function, including memory and attention. Additionally, DMPEP has been shown to have some neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
DMPEP has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its effects on neurotransmitter systems are well-characterized. DMPEP has also been shown to have a favorable safety profile, with no significant toxicity reported in animal studies. However, there are also some limitations to the use of DMPEP in lab experiments. The compound is relatively new, and its long-term effects on the brain and body are still unknown. Additionally, DMPEP is a psychoactive substance, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on DMPEP. One area of interest is the development of new therapeutic applications for the compound. DMPEP has shown promise as a treatment for psychiatric disorders and neurodegenerative diseases, and further research may lead to the development of new drugs based on this compound. Another area of interest is the study of the long-term effects of DMPEP on the brain and body. As the compound is relatively new, there is still much to be learned about its safety and efficacy. Finally, there is a need for further research into the mechanism of action of DMPEP, including its effects on neurotransmitter systems and the sigma-1 receptor. This research may lead to a better understanding of the compound's therapeutic potential and may help to develop new drugs based on this compound.
合成法
The synthesis of DMPEP is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including condensation reactions and reduction reactions. The starting materials for the synthesis of DMPEP are 3,4-dimethoxyphenylacetic acid and 1-methyl-1H-pyrazole-5-carboxylic acid. These compounds are reacted with thionyl chloride to form the corresponding acid chlorides, which are then condensed to form DMPEP.
科学的研究の応用
DMPEP has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit strong binding affinity for the dopamine transporter and the serotonin transporter, which are both important targets for the treatment of psychiatric disorders. DMPEP has also been shown to have potential as a cognitive enhancer and may be useful for the treatment of conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-12(7-9-17-18)15(19)16-8-6-11-4-5-13(20-2)14(10-11)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKKBLPVGLRZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]valine](/img/structure/B5303126.png)
![methyl 2-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B5303134.png)
![methyl 5-hydroxy-1-(3-isopropoxypropyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5303142.png)


![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)

![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5303220.png)
![6-(2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5303228.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)

![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)